molecular formula C16H16ClN3O3S B278250 N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea

N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea

Cat. No. B278250
M. Wt: 365.8 g/mol
InChI Key: NPPNWUDMOUQJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea, also known as FC-99, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. By inhibiting this enzyme, N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea increases the levels of acetylcholine in the body, leading to improved cognitive function. N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea has also been shown to have neuroprotective effects and may protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea has several advantages for laboratory experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in various biological processes. N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea also has antioxidant and anti-inflammatory properties, which may make it a useful tool for studying oxidative stress and inflammation. However, N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea. One area of research is the development of new synthetic methods for N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea, which may lead to improved yields and purity. Another area of research is the development of new therapeutic applications for N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea, particularly in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea and its potential for use as a diagnostic tool.

Synthesis Methods

N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea can be synthesized using various methods, including the reaction of 3-chloro-2-aminophenol with 4-morpholinecarboxylic acid, followed by the reaction with 2-furoyl isothiocyanate. Another method involves the reaction of 3-chloro-2-aminophenol with 2-furoyl isothiocyanate, followed by the reaction with morpholine.

Scientific Research Applications

N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea has been widely used in scientific research due to its unique properties. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea has also been studied for its potential as a diagnostic tool for various diseases.

properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

N-[(3-chloro-2-morpholin-4-ylphenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C16H16ClN3O3S/c17-11-3-1-4-12(14(11)20-6-9-22-10-7-20)18-16(24)19-15(21)13-5-2-8-23-13/h1-5,8H,6-7,9-10H2,(H2,18,19,21,24)

InChI Key

NPPNWUDMOUQJCV-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=S)NC(=O)C3=CC=CO3

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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